Methyl-2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

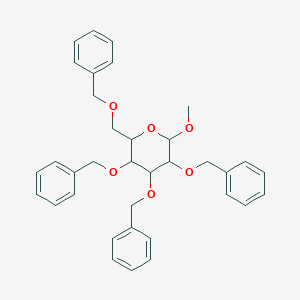

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside, also known as Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside, is a useful research compound. Its molecular formula is C35H38O6 and its molecular weight is 554.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Zwischenprodukt in der Arzneimittelsynthese

“Methyl-2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosid” wird als Zwischenprodukt bei der Synthese bestimmter Arzneimittel verwendet . Zum Beispiel wird es bei der Synthese von Voglibose und Dapagliflozin eingesetzt .

Glykosyl-Donor

Geschützte Kohlenhydrat-Halbacetale, wie z. B. “this compound”, können in Glykosyl-Donoren umgewandelt werden . Diese Donoren können direkt verwendet oder in andere Formen umgewandelt werden, z. B. in Trichloroacetimidate .

Substrat für nukleophile Additionsreaktionen

“this compound” kann auch als Substrat für nukleophile Additionsreaktionen verwendet werden . Dies macht es zu einem wertvollen Werkzeug bei der Synthese komplexer organischer Moleküle .

Herstellung anderer Derivate

Diese Verbindung kann zur Herstellung anderer Derivate verwendet werden, z. B. des α-Glucopyranosylchlorids und der Synthese von 1-C-α-D-Glucopyranosid-Derivaten .

Forschung in der Kohlenhydratchemie

“this compound” wird in der Forschung in der Kohlenhydratchemie verwendet . Es wird zur Herstellung anderer komplexer Kohlenhydrate und zur Untersuchung ihrer Eigenschaften verwendet

Wirkmechanismus

Target of Action

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside is a complex organic compound that serves as a pivotal intermediate entity in the synthesis of drugs and derivatives based on carbohydrates

Mode of Action

It is known to be used as an intermediate in organic synthesis .

Biochemical Pathways

The compound plays a significant role in the synthesis of drugs and derivatives based on carbohydrates . It has been used successfully as an intermediate for glucosylation couplings .

Pharmacokinetics

Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.

Result of Action

The compound, owing to its distinct chemical framework, holds promise for the exploration of potential remedies against diverse ailments such as cancer, diabetes, and neurological disorders .

Action Environment

The compound has shown high light emission properties at temperatures between 25 and 50 °C . Its stability and efficacy could potentially be influenced by environmental factors such as temperature and solvent used. It is typically stored in a sealed, dry environment at 2-8°C .

Biologische Aktivität

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside (MBGT) is a synthetic glycoside that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its applications in medicine and biochemistry.

Synthesis of MBGT

MBGT is synthesized through a series of steps involving the protection of hydroxyl groups on galactopyranose to form the tetra-O-benzyl derivative. The general synthetic route includes:

- Protection of Hydroxyl Groups : The hydroxyl groups of D-galactopyranose are protected using benzyl bromide in the presence of a base to yield the corresponding benzyl ethers.

- Methylation : The protected compound is then methylated using methyl iodide and a strong base to introduce the methyl group at the anomeric position.

- Deprotection : Finally, selective deprotection can be performed to yield MBGT in high purity.

This synthetic pathway allows for the production of MBGT with high yields and purity, making it suitable for further biological evaluations .

Antimicrobial Properties

MBGT has shown promising antimicrobial activity against various pathogens. Research indicates that glycosides can exhibit significant antibacterial effects due to their ability to disrupt bacterial cell membranes. In particular, studies have demonstrated that MBGT possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory properties of MBGT. It has been reported that this compound can enhance the proliferation of lymphocytes and stimulate cytokine production in vitro. This suggests potential applications in boosting immune responses, particularly in immunocompromised individuals or in therapeutic settings where immune enhancement is desired .

Case Studies

-

Case Study on Antibacterial Activity :

- A study conducted by Meloncelli et al. evaluated the antibacterial efficacy of MBGT against Escherichia coli and Salmonella enterica. The results indicated that MBGT exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting its potential as a natural preservative or therapeutic agent .

- Immunomodulation in Pre-term Infants :

Research Findings and Data Tables

The following table summarizes key findings from various studies on the biological activity of MBGT:

Eigenschaften

IUPAC Name |

2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEBJCKOMVGYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53008-63-2 |

Source

|

| Record name | α-D-Galactopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.